2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole
Overview
Description
2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole is a complex organic compound characterized by its fused ring structure, which includes a thiazole ring and a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems and advanced purification techniques helps in achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions at different positions on the ring structure can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for different applications.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine
In the field of medicine, derivatives of this compound may be explored for their potential therapeutic properties. They could be used in the development of new drugs for treating various diseases.
Industry
In industry, this compound and its derivatives can be used in the production of materials with specific properties, such as enhanced stability or reactivity. They can also be used in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism by which 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed studies and experiments.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Other thiazole derivatives
Uniqueness
2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole is unique due to its specific structural features, which differentiate it from other thiazole derivatives
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-7-13-9(6-14-7)11-4-8-5-12-3-2-10(8)15-11/h4,6,12H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJIXPZEBBPLQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(S2)CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432682-07-9 | |
Record name | 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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